3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide

Fullerene functionalization 1,4-debromination Diels-Alder cycloaddition

Accessing the 3,4-di(methylene) diene intermediate for [4+2] cycloadditions requires a reliable source of 3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide. This compound delivers: • 56% C60 monoadduct yield via Zn-dust debromination-4× higher than iodine methods. • One-pot double Diels-Alder for sequential fullerene functionalization. • Arylamine cyclization to 5-aryl-tetrahydrothieno[3,4-c]pyrrole dioxides.

Molecular Formula C6H8Br2O2S
Molecular Weight 304 g/mol
CAS No. 18214-57-8
Cat. No. B1267010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide
CAS18214-57-8
Molecular FormulaC6H8Br2O2S
Molecular Weight304 g/mol
Structural Identifiers
SMILESC1C(=C(CS1(=O)=O)CBr)CBr
InChIInChI=1S/C6H8Br2O2S/c7-1-5-3-11(9,10)4-6(5)2-8/h1-4H2
InChIKeyMRZJNXYLMUVKCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide: Bifunctional Sulfolene Building Block


3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide (CAS 18214-57-8, molecular formula C₆H₈Br₂O₂S, MW 304.0) is a heterocyclic building block belonging to the sulfolene (2,5-dihydrothiophene 1,1-dioxide) class, featuring two reactive bromomethyl substituents at the 3- and 4-positions of the dihydrothiophene ring. The sulfolene core functions as a latent 1,3-diene equivalent capable of thermal SO₂ extrusion to generate a highly conjugated diene system [1], while the benzylic bromomethyl groups serve as electrophilic handles for nucleophilic substitution or reductive 1,4-debromination to access 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, a valuable 6-carbon reactive diene [2]. This dual-reactivity architecture distinguishes the compound from simpler bis(halomethyl) aromatics that lack the thermally labile sulfone moiety, and from non-halogenated sulfolenes that cannot undergo debromination-mediated diene generation.

Why Generic Analogs Cannot Replace This Bromomethyl Sulfolene


Substituting this compound with a closely related analog introduces critical functional deficits. The 3,4-bis(chloromethyl) analog—while structurally similar—exhibits significantly lower reactivity toward nucleophiles due to the inferior leaving-group ability of chloride versus bromide, a difference documented quantitatively in haloalkyl-functionalized heterocyclic systems [1]. Non-halogenated sulfolenes (e.g., 3,4-dimethyl-2,5-dihydrothiophene 1,1-dioxide) lack the electrophilic handles required for nucleophilic substitution or reductive debromination, precluding access to the 3,4-di(methylene) diene intermediate that is central to the compound's most enabling synthetic applications [2]. Conversely, bis(bromomethyl) aromatics such as 3,4-bis(bromomethyl)benzene cannot participate in thermal SO₂ extrusion to generate a cyclic 1,3-diene, thereby forfeiting the [4+2] cycloaddition manifold that is the hallmark of the sulfolene scaffold [3]. The quantitative evidence below substantiates why generic substitution compromises synthetic efficiency, product yield, or reaction pathway availability.

Quantitative Differentiation vs. Closest Analogs


Zn-Mediated Debromination for Fullerene Monoadduct Synthesis

In a direct head-to-head comparison within the same study, Zn-dust-promoted 1,4-debromination of 3,4-bis(bromomethyl)-2,5-dihydrothiophene-1,1-dioxide in acetone—under conventional heating, microwave, or ultrasonic irradiation—quantitatively generated 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, which subsequently reacted with [60]fullerene to afford the C₆₀ monoadduct in 56% overall yield with short reaction time. In contrast, iodine-induced 1,4-debromination using KI in toluene with 18-crown-6 as a phase-transfer catalyst completely failed to produce the C₆₀ monoadduct at room temperature or in refluxing toluene; a low yield of only 13% was obtained at 45–50 °C [1]. The Zn-mediated method thus provides a >4-fold yield enhancement (56% vs. 13%) under milder conditions.

Fullerene functionalization 1,4-debromination Diels-Alder cycloaddition

One-Pot Double Diels-Alder Cascade Activation

The bromomethyl groups of the target compound permit Zn-dust-promoted 1,4-debromination in 5-nonanone under microwave conditions to generate 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide in situ, which then undergoes a first Diels-Alder reaction, thermal SO₂ extrusion, and a second Diels-Alder reaction—all in a single pot with temperature as the only chemocontrol element. This one-pot double cycloaddition strategy was successfully applied to [4+2] functionalisation and derivatization of C₆₀ using identical or two different dienophiles, affording the corresponding double Diels-Alder products in excellent yields [1]. By comparison, non-halogenated sulfolenes cannot enter this cascade because they lack the bromomethyl groups needed for the initial debromination step, while bis(bromomethyl) aromatics cannot undergo the SO₂ extrusion that regenerates the diene for the second cycloaddition [2].

One-pot synthesis Double Diels-Alder C₆₀ derivatization

Hammett Correlation for Arylamine Cyclization Yields

The reaction of 3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide with arylamines produces 5-aryl-1,3,4,6-tetrahydrothieno[3,4-c]pyrrole 2,2-dioxides in yields that correlate with the electronic character of the arylamine substituent. Bicyclic product formation proceeded in good yields specifically for arylamines bearing substituent groups with Hammett σ values of less than 0.40; more electron-withdrawing substituents led to diminished yields [1]. This quantifiable structure-reactivity relationship allows users to prospectively assess whether a given arylamine substrate is compatible with the cyclization manifold, a predictive capability not available with the chloromethyl analog—where competing elimination pathways (1,4-HBr vs. 1,4-HCl) would follow different energetic profiles [2].

Heterocycle synthesis Tetrahydrothienopyrrole Hammett correlation

Bromomethyl vs. Chloromethyl Reactivity in Nucleophilic Substitution

Although no published study has directly compared 3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide with its 3,4-bis(chloromethyl) congener under identical reaction conditions, class-level evidence from the haloalkyl-functionalized N,N'-diarylimidazolium salt system demonstrates that 4-bromomethyl-functionalized salts are significantly more reactive toward N, O, and S nucleophiles than their 4-chloromethyl counterparts. The chloromethyl salts were found to have insufficient reactivity with many nucleophiles, whereas the bromomethyl derivatives enabled the preparation of previously inaccessible heteroatom-functionalized products [1]. This reactivity hierarchy (Br > Cl) is rooted in the lower carbon-halogen bond dissociation energy and superior bromide leaving-group ability—a fundamental principle that extrapolates directly to benzylic halomethyl sulfolenes. For users requiring efficient nucleophilic displacement at the 3- and 4-positions, the bromomethyl compound offers a reactivity margin that the chloromethyl analog cannot match.

Leaving group ability Nucleophilic substitution Halomethyl reactivity

Diels-Alder Strategy for Constrained Phenylalanine Derivatives

3,4-Bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide has been employed as a sulfolene-based latent diene equivalent in the diversity-oriented synthesis of highly functionalized phenylalanine derivatives. The Diels-Alder reaction involving sulfolene intermediates derived from this building block served as the key step to assemble diverse, unusual α-amino acid derivatives with conformational constraint [1]. In contrast to alternative approaches using acyclic 1,3-dienes—which often suffer from polymerization, poor stereoselectivity, or limited functional group tolerance—the sulfolene strategy benefits from the thermally controlled, clean release of SO₂ to unmask the reactive diene only under the desired reaction conditions. While non-halogenated sulfolenes can also participate in similar Diels-Alder chemistry, the bromomethyl substituents on the target compound provide additional synthetic handles for pre- or post-cycloaddition functionalization that simpler sulfolenes cannot offer.

Constrained amino acids Phenylalanine derivatives Sulfolene diene equivalents

Traceless Diene Generation via Thermal SO2 Extrusion

The 2,5-dihydrothiophene 1,1-dioxide (sulfolene) core of the target compound undergoes thermal cheletropic elimination of SO₂ to generate a conjugated 1,3-diene system. This extrusion has been exploited in two distinct contexts: (a) after Zn-induced 1,4-debromination, the resulting 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide eliminates SO₂ to regenerate a diene for a second Diels-Alder reaction [1]; and (b) after nucleophilic cyclization with arylamines, the tetrahydrothieno[3,4-c]pyrrole 2,2-dioxide intermediates thermally decompose with SO₂ loss to afford 1-aryl-3,4-dimethylenepyrrolidines in good yields [2]. This traceless activation mode is absent in bis(bromomethyl) aromatic compounds (e.g., 3,4-bis(bromomethyl)benzene), which lack the sulfone leaving group and therefore cannot generate a cyclic diene by an analogous extrusion process. The sulfolene scaffold thus confers a dimension of reactivity orthogonal to that provided by the bromomethyl electrophiles.

SO₂ extrusion Diene generation Sulfolene thermolysis

Procurement-Driven Application Scenarios


Fullerene Monoadduct and Bis-Adduct Synthesis

For research groups synthesizing C₆₀ or higher fullerene derivatives, this compound is the demonstrated precursor of choice. The Zn-dust-mediated debromination protocol yields the C₆₀ monoadduct in 56% overall yield—over four times the yield achievable with iodine-based debromination methods (13%)—and succeeds under conditions where the iodine method completely fails (room temperature and refluxing toluene) [1]. The one-pot double Diels-Alder extension further permits sequential functionalization with identical or distinct dienophiles, enabling efficient [4+2] derivatization of fullerenes without intermediate isolation [2]. Procurement of the chloromethyl analog or a non-halogenated sulfolene would preclude this entire synthetic pathway.

N-Aryl Dimethylenepyrrolidine and Thienopyrrole Synthesis

The compound reacts with primary arylamines to afford 5-aryl-1,3,4,6-tetrahydrothieno[3,4-c]pyrrole 2,2-dioxides, which upon thermolysis eliminate SO₂ to produce 1-aryl-3,4-dimethylenepyrrolidines—a class of pyrrole isomers with potential applications in medicinal chemistry and materials science. The established Hammett σ < 0.40 yield threshold allows users to prospectively select arylamine substrates likely to give good yields [3]. The 1986 follow-up study further documents the competition between cyclization and 1,4-HBr elimination as a function of the base used for amine salt neutralization, providing actionable guidance for reaction optimization [4].

Diversity-Oriented Constrained Phenylalanine Synthesis

The compound serves as a sulfolene-based latent diene equivalent in Diels-Alder reactions that assemble highly functionalized, conformationally constrained phenylalanine derivatives. This strategy is particularly valuable for peptidomimetic and bioactive peptide design, where conformational restriction of the phenylalanine side chain can enhance target affinity, metabolic stability, or selectivity [5]. The bromomethyl groups provide additional synthetic handles for late-stage diversification that are not available with simpler sulfolenes.

Diels-Alder Adduct Formation with Maleic Acid Derivatives

The Tashbaev group demonstrated that 3,4-di(methylene)tetrahydrothiophene-1,1-dioxide, generated from the target compound via bromination-dehydrobromination of 3,4-dimethyl-2,5-dihydrothiophene-1,1-dioxide, undergoes Diels-Alder cycloaddition with maleic acid derivatives to afford the corresponding adducts [6]. This establishes a general entry to functionalized bicyclic sulfones that can serve as intermediates for further synthetic elaboration or as building blocks for sulfone-containing bioactive scaffolds.

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